molecular formula C9H12N4O2S B2784346 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea CAS No. 392246-92-3

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea

Cat. No.: B2784346
CAS No.: 392246-92-3
M. Wt: 240.28
InChI Key: JOTSDLWQYDHMCY-UHFFFAOYSA-N
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Description

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a hydrazinecarbothioamide moiety

Mechanism of Action

Target of Action

N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide, also known as ENTA, is a synthetic compound that has gained attention within the scientific community due to its unique properties and potential applications. The primary targets of ENTA are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

ENTA interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in the suppression of tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells . Molecular docking simulations have supported these findings, revealing favorable binding profiles and interactions within the active sites of the enzymes PI3K, AKT1, and mTOR .

Biochemical Pathways

ENTA affects the PI3K/Akt/mTOR pathway, which is a key biochemical pathway in cell survival and growth . By inhibiting this pathway, ENTA disrupts the normal functioning of cancer cells, leading to their death . This makes ENTA a promising candidate for anticancer therapy .

Pharmacokinetics

. This suggests that ENTA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

ENTA exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects against MCF-7 cancer cell lines, with IC 50 values indicating its effectiveness in inhibiting cell proliferation . Furthermore, ENTA has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with ethyl hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazine moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-phenylhydrazinecarbothioamide: Similar structure but with a phenyl group instead of an ethyl group.

    N-methyl-2-(4-nitrophenyl)hydrazinecarbothioamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group may influence its solubility and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-ethyl-3-(4-nitroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-2-10-9(16)12-11-7-3-5-8(6-4-7)13(14)15/h3-6,11H,2H2,1H3,(H2,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSDLWQYDHMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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